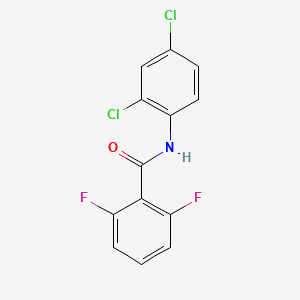![molecular formula C13H18INO B5112524 1-[3-(4-iodophenoxy)propyl]pyrrolidine](/img/structure/B5112524.png)
1-[3-(4-iodophenoxy)propyl]pyrrolidine
概要
説明
1-[3-(4-Iodophenoxy)propyl]pyrrolidine is a chemical compound with the molecular formula C14H20INO It is characterized by the presence of a pyrrolidine ring attached to a propyl chain, which is further connected to a phenoxy group substituted with an iodine atom at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-iodophenoxy)propyl]pyrrolidine typically involves the following steps:
Preparation of 4-iodophenol: This can be achieved by iodination of phenol using iodine and an oxidizing agent such as sodium iodate.
Formation of 4-iodophenoxypropyl bromide: The 4-iodophenol is reacted with 1,3-dibromopropane in the presence of a base like potassium carbonate to form 4-iodophenoxypropyl bromide.
Nucleophilic substitution: The 4-iodophenoxypropyl bromide is then reacted with pyrrolidine in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions: 1-[3-(4-Iodophenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium azide or sodium thiolate can be used in the presence of a suitable solvent like dimethylformamide.
Major Products:
Oxidation: Products may include 1-[3-(4-iodophenoxy)propyl]pyrrolidin-2-one or this compound-2-ol.
Reduction: Products may include 1-[3-(4-aminophenoxy)propyl]pyrrolidine or 1-[3-(4-hydroxyphenoxy)propyl]pyrrolidine.
Substitution: Products may include 1-[3-(4-azidophenoxy)propyl]pyrrolidine or 1-[3-(4-thiophenoxy)propyl]pyrrolidine.
科学的研究の応用
1-[3-(4-Iodophenoxy)propyl]pyrrolidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[3-(4-iodophenoxy)propyl]pyrrolidine involves its interaction with molecular targets such as receptors or enzymes. The iodine atom and the pyrrolidine ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
- 1-[3-(4-Bromophenoxy)propyl]pyrrolidine
- 1-[3-(4-Chlorophenoxy)propyl]pyrrolidine
- 1-[3-(4-Fluorophenoxy)propyl]pyrrolidine
Comparison: 1-[3-(4-Iodophenoxy)propyl]pyrrolidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets, potentially leading to different pharmacological profiles.
特性
IUPAC Name |
1-[3-(4-iodophenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTMAMYIBZIZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B5112449.png)

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B5112467.png)

![(5E)-1-(3,5-dimethylphenyl)-5-[(3-iodo-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5112477.png)

![N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5112486.png)
![N-(3,4-difluorophenyl)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5112487.png)

![1-BENZOYL-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B5112493.png)


![phenyl N-[(4-fluorophenyl)methyl]carbamate](/img/structure/B5112515.png)
![2-chloro-5-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5112520.png)
